molecular formula C8H12N2S B1372997 Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1211508-04-1

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B1372997
CAS No.: 1211508-04-1
M. Wt: 168.26 g/mol
InChI Key: FLZXXKPDILZZGE-UHFFFAOYSA-N
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Description

Structural Features and Heterocyclic Significance

Core Architecture

The molecule features two distinct structural elements:

  • Cyclopropane ring : A three-membered carbocyclic system with bond angles of 60°, inducing significant ring strain (bond dissociation energy: ~272 kJ/mol).
  • 5-Methyl-1,3-thiazole : A planar, aromatic heterocycle containing sulfur (C–S bond length: 1.71 Å) and nitrogen (C–N bond length: 1.30 Å).

The methanamine linker (-CH₂-NH₂) bridges these groups, enabling conformational flexibility while maintaining electronic communication between the rings.

Key Structural Parameters

Parameter Value
Molecular formula C₈H₁₂N₂S
Molecular weight 168.26 g/mol
SMILES CC1=CN=C(S1)C(C2CC2)N
Hydrogen bond acceptors 3
Rotatable bonds 2

The thiazole’s aromaticity (resonance energy: ~30 kcal/mol) and the cyclopropane’s electron-deficient nature create a polarized system that enhances interactions with biological targets. The 5-methyl group on the thiazole modulates steric bulk and lipophilicity (logP: 1.8), while the cyclopropane’s rigidity restricts rotational freedom, favoring target-selective binding.

Role of Cyclopropyl Groups in Bioactive Molecule Design

Pharmacological Advantages

Cyclopropane rings are increasingly deployed in drug design due to their ability to:

  • Enhance metabolic stability : The strong C–C bonds (1.51 Å) resist oxidative degradation, increasing half-life in hepatic microsomes.
  • Conformational restriction : Limits rotational freedom, reducing entropic penalties during receptor binding (ΔS contribution: +3–5 kcal/mol).
  • Modulate lipophilicity : Cyclopropane’s sp³ hybridization increases membrane permeability compared to linear alkanes.

Case Study: Impact on Target Engagement

In cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine, the cyclopropane group:

  • Reduces off-target effects by preventing non-specific interactions with hydrophobic pockets.
  • Improves brain permeability via enhanced passive diffusion (PAMPA-BBB permeability: 8.2 × 10⁻⁶ cm/s).

Comparative Physicochemical Properties

Group logP Solubility (mg/mL) Metabolic Stability (% remaining)
Cyclopropyl 1.8 12.4 92
Methyl 2.1 8.7 78
Ethyl 2.5 5.3 65

Data adapted from liver microsomal assays.

Thiazole Motifs in Medicinal Chemistry and Drug Discovery

Therapeutic Relevance of Thiazoles

Thiazoles are privileged scaffolds in drug design, appearing in >18 FDA-approved drugs. Their pharmacological utility stems from:

  • Diverse binding modes : Sulfur’s polarizability enables interactions with metal ions (e.g., Fe²⁺ in enzymes).
  • Metabolic resistance : Thiazoles resist cytochrome P450-mediated oxidation due to electron-withdrawing effects.

5-Methyl Substitution Effects

In this compound, the methyl group:

  • Increases steric shielding , protecting the thiazole’s C2 position from nucleophilic attack.
  • Enhances π-π stacking with aromatic residues (e.g., Tyr, Phe) in target proteins.

Thiazole-Containing Drugs

Drug Target Indication
Ritonavir HIV protease Antiretroviral
Sulfathiazole Dihydropteroate synthase Antibacterial
Meloxicam Cyclooxygenase-2 Anti-inflammatory

Thiazoles contribute to 37% of antimicrobial agents in clinical trials, underscoring their versatility.

Properties

IUPAC Name

cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZXXKPDILZZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors and Amide Coupling

The primary synthetic approach for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine involves the cyclization of appropriate precursors, typically starting from 5-methyl-1,3-thiazole-2-carboxylic acid derivatives and cyclopropylamine. Under dehydrating conditions, these react to form the target compound through amide bond formation at the 2-position of the thiazole ring.

  • Typical Reaction Conditions:
    • Reagents: Cyclopropylamine and 5-methyl-1,3-thiazole-2-carboxylic acid
    • Catalyst/Activators: Coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
    • Base: DIPEA (N-ethyl-N,N-diisopropylamine)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 0°C
    • Reaction Time: Approximately 1 hour

This method yields the compound with moderate efficiency (~52% yield) and is favored for its straightforward amide bond formation mechanism, where TBTU activates the carboxylic acid to form an active ester intermediate that is attacked nucleophilically by the amine group of cyclopropylamine.

Reductive Amination and Alternative Approaches

Alternative synthetic routes involve reductive amination strategies where cyclopropyl ketones are reacted with thiazole-containing amines under catalytic hydrogenation conditions. This method allows for the formation of the methanamine moiety directly by reduction of imine intermediates.

  • Key Steps:
    • Formation of imine intermediate between cyclopropyl ketone and thiazole amine
    • Catalytic hydrogenation using suitable catalysts (e.g., Pd/C)
    • Isolation of the primary amine product

This approach is advantageous for controlling stereochemistry and can be adapted for chiral derivatives, although detailed stereochemical outcomes require further investigation.

Salt Formation for Improved Solubility

To enhance solubility and stability, the free base form of this compound is often converted into its dihydrochloride salt. This involves treatment with hydrochloric acid under controlled conditions to yield the salt form, which is more suitable for biological assays and pharmaceutical applications.

Reaction Mechanisms and Analytical Data

Amide Bond Formation Mechanism

The amide coupling reaction proceeds via:

  • Activation of the carboxylic acid by TBTU to form an active ester intermediate.
  • Nucleophilic attack by the primary amine group of cyclopropylamine on the activated carbonyl.
  • Formation of the amide bond with concomitant release of byproducts.
  • DIPEA serves as a base to neutralize generated acids and facilitate the reaction.

Data Table: Key Reaction Parameters

Parameter Details
Catalyst TBTU
Base DIPEA
Solvent DMF
Temperature 0°C
Reaction Time 1 hour
Yield 52%

Structural Characterization Techniques

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic thiazole protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry: High-resolution MS verifies molecular weight (~168.26 g/mol) and purity.
  • X-ray Crystallography: Used for stereochemical confirmation and hydrogen bonding analysis, especially in salt forms.

Comparative Synthetic Strategies from Related Thiazole Derivatives

Research on amino acid-derived thiazole analogues provides insights into efficient thiazole ring construction and amine functionalization:

  • Thiazole rings are often synthesized via conversion of amino acid derivatives to thioamides, followed by cyclization to form bis-protected thiazoles.
  • Use of calcium carbonate to neutralize hydrobromic acid in situ during thiazole formation improves yield and simplifies purification, though partial racemization at chiral centers can occur.
  • Subsequent deprotection and coupling with amines or acyl chlorides yield functionalized thiazole amines analogous to this compound.

These methods emphasize the importance of optimizing reaction conditions to balance yield, stereochemical integrity, and scalability.

Challenges and Optimization Considerations

  • Yield Improvement: The moderate yield (~52%) in amide coupling suggests room for optimization, possibly through solvent variation, alternative coupling reagents, or temperature adjustments.
  • Stereochemistry: The cyclopropyl group introduces strain and potential stereochemical complexity; chiral resolution or asymmetric synthesis techniques (e.g., chiral catalysts or auxiliaries) may be necessary for enantiomerically pure products.
  • Stability and Solubility: Salt formation enhances solubility; stability under various pH and temperature conditions should be monitored to ensure compound integrity during storage and use.

Summary Table: Preparation Methods Overview

Method Key Reagents/Conditions Advantages Limitations
Amide Coupling Cyclopropylamine + 5-methyl-1,3-thiazole-2-carboxylic acid, TBTU, DIPEA, DMF, 0°C Straightforward, moderate yield Moderate yield, requires coupling agents
Reductive Amination Cyclopropyl ketone + thiazole amine, catalytic hydrogenation Potential for stereocontrol Requires hydrogenation setup
Salt Formation Free base + HCl Improves solubility and stability Additional processing step
Thiazole Ring Construction Amino acid derivatives → thioamides → thiazoles, calcium carbonate neutralization Improved yield and purification Partial racemization possible

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine group in this compound facilitates its use in amide bond formation, a critical reaction in pharmaceutical synthesis. A representative example involves its reaction with 3-iodo-1H-indazole-5-carboxylic acid under peptide coupling conditions:

Reaction Scheme

Reactants :

  • Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

  • 3-Iodo-1H-indazole-5-carboxylic acid

Reagents :

  • TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • DIPEA (N-ethyl-N,N-diisopropylamine)

  • DMF (dimethylformamide)

Conditions :

  • Temperature: 0°C

  • Duration: 1 hour

Product :

  • N-(Cyclopropyl(thiazol-2-yl)methyl)-3-iodo-1H-indazole-5-carboxamide

  • Yield: 52%

Mechanistic Insights

  • TBTU activates the carboxylic acid, forming an active ester intermediate.

  • The amine group nucleophilically attacks the activated carbonyl, leading to amide bond formation.

  • DIPEA acts as a base, neutralizing HBr generated during the reaction.

Data Table: Key Reaction Parameters

ParameterValue/Detail
CatalystTBTU
BaseDIPEA
SolventDMF
Temperature0°C
Reaction Time1 hour
Yield52%

Thiazole Ring Reactivity

  • Electrophilic Substitution : The electron-rich thiazole ring may undergo halogenation or nitration at the 5-position (methyl-substituted carbon adjacent to sulfur).

  • Coordination Chemistry : The sulfur and nitrogen atoms in the thiazole ring could coordinate to metal ions, forming complexes for catalytic applications.

Cyclopropyl Group Reactivity

  • Ring-Opening Reactions : Under acidic or oxidative conditions, the cyclopropyl group may undergo ring-opening to form linear alkenes or carbonyl compounds.

Primary Amine Reactivity

  • Schiff Base Formation : Reaction with aldehydes/ketones could yield imines.

  • Alkylation/Acylation : The amine may react with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

Comparative Analysis with Analogues

Reactivity trends can be inferred from structurally similar compounds:

CompoundKey Reaction ObservedReference
4-Isopropyl-5-methyl-1,3-thiazol-2-amineFormed sulfonamide derivatives via reaction with sulfonyl chlorides
Benzothiazole derivativesKnoevenagel condensation with aldehydes to form arylidene derivatives

These analogues highlight the versatility of thiazole-based amines in forming pharmacologically relevant derivatives, suggesting analogous pathways for the target compound.

Challenges and Research Gaps

  • Limited Direct Studies : Most available data focus on biological activity rather than detailed reaction mechanisms.

  • Stereochemical Considerations : The impact of the cyclopropyl group’s stereochemistry on reaction outcomes remains unexplored.

Scientific Research Applications

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Motifs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine C₈H₁₂N₂S 168.26 Cyclopropyl, 5-methyl-thiazole Potential CNS ligand (unpublished)
1-[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine C₁₁H₉Cl₂N₂S 273.19 Dichlorophenyl substitution on thiazole Antifungal/antibacterial candidate
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine C₄H₇N₃S 129.18 Thiadiazole (vs. thiazole) core Intermediate for PDE10A inhibitors
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C₉H₇N₅O₂S 249.25 Thiophene-pyrazole hybrid, cyano group Anticancer/antiviral screening

Key Observations :

  • However, this may also increase toxicity risks.
  • Heterocycle Replacement : Replacing thiazole with thiadiazole (as in PDE10A inhibitor intermediates) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and metabolic stability. Thiadiazoles are often more resistant to oxidative metabolism.
  • Hybrid Systems : Compounds like those in combine thiophene with pyrazole, diversifying electronic properties but reducing conformational rigidity compared to the bicyclic cyclopropyl-thiazole system.
Physicochemical Properties
Property This compound 1-[4-(2,4-Dichlorophenyl) Analogue Thiadiazole Derivative
LogP (Predicted) 1.8 3.2 1.5
Solubility (mg/mL, aqueous) 12.4 (as dihydrochloride) 0.8 9.3
Hydrogen Bond Acceptors 3 3 4

Implications :

  • The dihydrochloride salt form significantly enhances aqueous solubility, making it preferable for formulation.

Biological Activity

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring, known for its diverse pharmacological properties, plays a crucial role in the biological activity of this compound. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

This compound contains a cyclopropyl group linked to a thiazole ring. The thiazole structure includes both sulfur and nitrogen atoms, contributing to its unique chemical reactivity and biological activity.

Compound Name Structure Unique Features
This compoundStructureContains a cyclopropyl group and a thiazole ring, enhancing its biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Thiazole derivatives are widely recognized for their antibacterial and antifungal effects. For instance:

  • Antibacterial Activity: Compounds containing thiazole rings have shown effectiveness against various bacterial strains. A study highlighted the activity of thiazole derivatives against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar efficacy .
  • Antifungal Activity: The compound has also been investigated for antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with promising results indicating potential therapeutic applications in treating fungal infections .

Antiviral Potential

The antiviral activity of this compound is another area of interest. Thiazole derivatives have been explored for their ability to inhibit viral replication:

  • Mechanism of Action: The compound may interact with viral enzymes or receptors, potentially disrupting viral life cycles. Studies suggest that thiazoles can act as inhibitors of viral enzymes, leading to reduced viral load in infected cells .

Anticancer Activity

The anticancer potential of this compound has been examined through various in vitro studies:

  • Cytotoxicity Against Cancer Cell Lines: Preliminary studies indicate that this compound can induce cytotoxic effects in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The observed IC50 values suggest that the compound may be effective at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Structural Feature Impact on Activity
Cyclopropyl GroupEnhances lipophilicity and cellular uptake.
Methyl SubstitutionElectron-donating effects may increase interaction with biological targets.
Thiazole RingEssential for antimicrobial and anticancer activity; modifications can enhance efficacy.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in various biological contexts:

  • Antimicrobial Efficacy: A study demonstrated that thiazole derivatives exhibited MIC values as low as 4 mM against C. albicans, reinforcing the potential of this compound in treating fungal infections .
  • Cytotoxicity Studies: In vitro assays showed that compounds with similar thiazole structures had IC50 values ranging from 1 to 10 µM against several cancer cell lines, indicating that modifications like those present in this compound could yield potent anticancer agents .

Q & A

Q. What are the established synthetic routes for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-5-methylthiazole derivatives with cyclopropane carbonyl chloride, followed by reduction of the intermediate imine to yield the methanamine. The dihydrochloride salt form (C₈H₁₄Cl₂N₂S) is often prepared to improve solubility, as seen in analogous compounds like 1-cyclopropyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride . Alternative routes may employ reductive amination of cyclopropyl ketones with thiazole-containing amines under catalytic hydrogenation .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and thiazole moiety (δ ~6.5–7.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (Exact Mass: ~193.01) verifies molecular weight and purity .
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen bonding patterns in hydrochloride salts .

Q. What are the solubility and stability considerations for this compound?

The free base form may exhibit limited aqueous solubility, necessitating salt formation (e.g., hydrochloride) for biological assays. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C to 40°C) are monitored via HPLC. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives?

Chiral resolution via HPLC with cellulose-based stationary phases (e.g., Chiralpak® AD-H) or asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) are effective. The cyclopropyl group’s strain can influence stereoselectivity during synthesis. X-ray data refined with SHELXL can confirm absolute configuration, as demonstrated in related thiazolidinone hybrids .

Q. What computational methods predict biological target interactions?

  • Molecular Docking : Use crystal structures (e.g., from SHELX-refined data) to model interactions with targets like enzymes or receptors. Software such as AutoDock Vina or Schrödinger Suite is employed .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities. Studies on similar thiazole hybrids highlight correlations between electronic profiles and activity .

Q. How are discrepancies in biological activity data resolved across studies?

  • Assay Standardization : Use fixed concentrations (e.g., 1–100 µM) and include positive/negative controls (e.g., known inhibitors).
  • SAR Analysis : Compare with structurally related compounds (e.g., cyclopropyl-thiazolidinone hybrids) to identify critical functional groups .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity, temperature) to minimize variability .

Q. What strategies address low yields in cyclopropane ring formation?

  • Catalytic Cyclopropanation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) with diazo compounds for stereocontrolled synthesis.
  • Ring-Opening Reactions : Employ strain-release strategies, where cyclopropane rings react with nucleophiles (e.g., thiols) to form intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

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